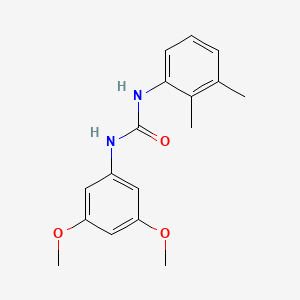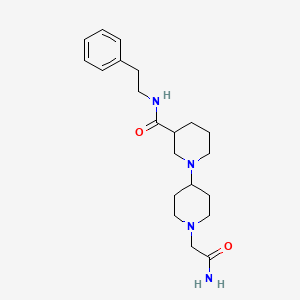
N-(4-butylphenyl)-4-propyl-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-butylphenyl)-4-propyl-1-piperazinecarboxamide, commonly known as BPP, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. BPP is a piperazine derivative that has been studied extensively for its pharmacological properties and has shown promising results in treating various disorders.
作用机制
The mechanism of action of BPP is not fully understood, but it is believed to act as a partial agonist at serotonin receptors, particularly the 5-HT1A receptor. This activation of the receptor leads to the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in mood regulation. BPP has also been shown to have an affinity for other receptors, including the dopamine D2 receptor and the sigma-1 receptor, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
BPP has been shown to have a range of biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. BPP has also been found to increase the release of neurotrophic factors, which are involved in the growth and survival of neurons. Additionally, BPP has been shown to modulate the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response.
实验室实验的优点和局限性
One of the main advantages of BPP is its high affinity for serotonin receptors, which makes it a potential drug candidate for the treatment of serotonin-related disorders. BPP has also been shown to have a good safety profile, with no significant adverse effects reported in animal studies. However, one of the limitations of BPP is that its mechanism of action is not fully understood, which makes it difficult to optimize its pharmacological properties.
未来方向
There are several potential future directions for BPP research. One direction is to further investigate its mechanism of action, which could lead to the development of more potent and selective drug candidates. Another direction is to explore its potential applications in other fields, such as cancer research and neurodegenerative diseases. Additionally, the development of new synthesis methods for BPP could lead to more efficient and cost-effective production of the compound.
合成方法
BPP can be synthesized through a multistep process that involves the reaction of 4-butylbenzoyl chloride with propylpiperazine in the presence of a base. The resulting intermediate is then treated with ammonium carbonate to yield the final product, BPP. This synthesis method has been optimized to produce high yields of pure BPP, making it an attractive option for large-scale production.
科学研究应用
BPP has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, BPP has been shown to have anxiolytic and antidepressant effects, making it a potential treatment option for anxiety and depression disorders. In pharmacology, BPP has been found to have a high affinity for serotonin receptors, making it a potential drug candidate for the treatment of serotonin-related disorders. In medicinal chemistry, BPP has been used as a lead compound for the development of new drugs with improved pharmacological properties.
属性
IUPAC Name |
N-(4-butylphenyl)-4-propylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-3-5-6-16-7-9-17(10-8-16)19-18(22)21-14-12-20(11-4-2)13-15-21/h7-10H,3-6,11-15H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGOCRYBIHANOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5320630.png)
![N-{[(3,4-dimethylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5320631.png)
![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5320641.png)
![N,N-diethyl-3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]-2-propen-1-amine oxalate](/img/structure/B5320642.png)
![2-[(3-methylbutyl)sulfonyl]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B5320650.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[3-(4-morpholinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5320658.png)
![2-[(6-phenyl-1,2,4-triazin-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5320665.png)

![ethyl 7-methyl-2-[(5-methyl-2-furyl)methylene]-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5320681.png)

![4-(4-fluorobenzyl)-3-isopropyl-1-[(2-methylpyridin-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5320688.png)
![4-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5320705.png)
![2-{[4-allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5320706.png)
![N'-[1-(5-chloro-2-thienyl)butylidene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5320712.png)